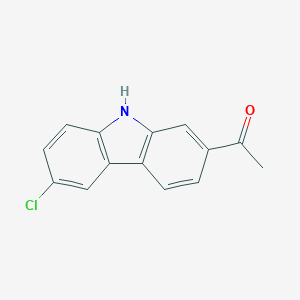

1-(6-Chloro-9H-carbazol-2-YL)ethanone

説明

特性

IUPAC Name |

1-(6-chloro-9H-carbazol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-8(17)9-2-4-11-12-7-10(15)3-5-13(12)16-14(11)6-9/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGYUAQMIROOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239160 | |

| Record name | 2-Acetyl-6-chlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92841-22-0 | |

| Record name | 2-Acetyl-6-chlorocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-6-chlorocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETYL-6-CHLOROCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4QG935E2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of 1-(6-Chloro-9H-carbazol-2-YL)ethanone

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(6-Chloro-9H-carbazol-2-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in pharmaceutical synthesis and a known impurity of the non-steroidal anti-inflammatory drug, Carprofen.[1][2] This document details a proposed synthetic route via Friedel-Crafts acylation, offering insights into the reaction mechanism and experimental protocol. Furthermore, it outlines a systematic approach to the structural elucidation and purity assessment of the title compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and analysis of carbazole derivatives.[3]

Introduction: The Significance of Substituted Carbazoles

Carbazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of many biologically active molecules and functional materials.[4][5] Their unique electronic and photophysical properties have led to their extensive investigation and application in diverse fields, from medicinal chemistry to materials science.[3][4] The carbazole scaffold is found in numerous natural products and synthetic compounds exhibiting a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6]

This compound serves as a critical building block in the synthesis of more complex molecules.[7] Its structure, featuring a halogenated carbazole nucleus with an acetyl substituent, provides multiple sites for further functionalization, making it a versatile intermediate for drug discovery and development. A thorough understanding of its synthesis and a robust characterization are paramount for ensuring the quality and efficacy of downstream products.

Synthesis of this compound: A Mechanistic Approach

The most logical and widely employed method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation .[8][9] This electrophilic aromatic substitution reaction offers a direct and efficient route to aryl ketones.[10] In the context of our target molecule, the synthesis would commence with the commercially available 6-chloro-9H-carbazole.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The proposed synthesis involves the reaction of 6-chloro-9H-carbazole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation.[8]

Reaction Scheme:

Starting Material: 6-Chloro-9H-carbazole Reagents: Acetyl chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O), Aluminum chloride (AlCl₃) Solvent: A non-polar, aprotic solvent such as dichloromethane (CH₂Cl₂) or nitrobenzene (C₆H₅NO₂) Product: this compound

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the acylating agent (acetyl chloride) to generate a highly electrophilic acylium ion (CH₃CO⁺). This resonance-stabilized cation is the key electrophile in the reaction.[8][11]

-

Electrophilic Attack: The electron-rich carbazole ring acts as a nucleophile, attacking the acylium ion. The acylation is expected to occur preferentially at the C2 position due to the directing effects of the heterocyclic ring system.

-

Rearomatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the carbazole ring, yielding the final product, this compound.

Experimental Workflow Diagram

Caption: Proposed experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 6-chloro-9H-carbazole (1.0 eq). Suspend the starting material in anhydrous dichloromethane (CH₂Cl₂).

-

Catalyst Addition: Cool the suspension to 0°C using an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, ensuring the temperature remains below 5°C. Stir the mixture for 15-20 minutes at 0°C.

-

Acylation: Add acetyl chloride (1.2 eq) dropwise to the reaction mixture via the dropping funnel over 20-30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent gradient, followed by recrystallization from a suitable solvent like ethanol to afford the pure this compound.

Characterization and Structural Elucidation

A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are recommended:

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀ClNO | [1][7][12] |

| Molecular Weight | 243.69 g/mol | [1][7][12] |

| CAS Number | 92841-22-0 | [1][7][12] |

| Appearance | Expected to be an off-white to pale yellow solid | General knowledge |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on its chemical structure and data from similar carbazole derivatives.[13][14][15]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm; a singlet for the N-H proton (broad, downfield); a singlet for the acetyl methyl protons around δ 2.5-2.7 ppm. |

| ¹³C NMR | Carbonyl carbon signal around δ 195-200 ppm; aromatic carbon signals in the range of δ 110-145 ppm; acetyl methyl carbon signal around δ 25-30 ppm. |

| FT-IR (cm⁻¹) | N-H stretching around 3300-3400 cm⁻¹; C=O stretching (ketone) around 1670-1690 cm⁻¹; C-Cl stretching around 700-800 cm⁻¹; aromatic C-H and C=C stretching.[16][17] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 243 and 245 in a ~3:1 ratio, characteristic of a monochlorinated compound. |

Structural Confirmation Diagram

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. This compound (Carprofen Impurity) | 92841-22-0 [chemicalbook.com]

- 3. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 92841-22-0 | IC20177 [biosynth.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. scbt.com [scbt.com]

- 13. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis and Spectroscopic Properties of Carbazole-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Spectroscopic Data for 1-(6-Chloro-9H-carbazol-2-YL)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Chloro-9H-carbazol-2-YL)ethanone, also known as Carprofen EP Impurity D, is a key chemical entity of interest in pharmaceutical research and development.[1][2] With the molecular formula C₁₄H₁₀ClNO and a molecular weight of 243.69 g/mol , its structure features a carbazole core, substituted with a chloro group and an ethanone functional group.[3][4][5] The presence of this compound as an impurity in the non-steroidal anti-inflammatory drug (NSAID) Carprofen necessitates its thorough characterization to ensure the quality, safety, and efficacy of the final drug product.[6] This technical guide provides an in-depth overview of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The methodologies presented herein are grounded in established analytical practices, ensuring reliability and reproducibility.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming its identity and purity.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

The following is a standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Figure 2: Workflow for NMR Spectroscopy.

Causality in Experimental Choices:

-

Deuterated Solvents: The use of deuterated solvents is crucial to avoid large solvent signals that would otherwise obscure the analyte's proton signals.[7][8] The deuterium signal is also used by the spectrometer to stabilize the magnetic field (locking).

-

Internal Standard: Tetramethylsilane (TMS) is a common internal standard as its protons are highly shielded, resonating at 0 ppm, a region typically devoid of signals from most organic compounds. This provides a reliable reference point for the chemical shift scale.

-

Concentration: The specified concentration ranges are a balance between obtaining a good signal-to-noise ratio in a reasonable time and avoiding issues with sample viscosity and solubility that can degrade spectral quality.

Predicted ¹H NMR Spectral Data

Based on the structure of this compound, the following proton signals are expected. The aromatic region will show a complex pattern of signals corresponding to the seven protons on the carbazole ring system. The ethanone methyl group will appear as a singlet in the upfield region. The N-H proton of the carbazole is expected to be a broad singlet.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | br s | 1H | N-H |

| ~8.2 | d | 1H | Ar-H |

| ~8.0 | d | 1H | Ar-H |

| ~7.8 | dd | 1H | Ar-H |

| ~7.5 | d | 1H | Ar-H |

| ~7.4 | d | 1H | Ar-H |

| ~7.3 | dd | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~2.6 | s | 3H | -C(O)CH₃ |

Note: The exact chemical shifts and coupling constants would require experimental determination. The predicted values are based on general principles of NMR spectroscopy and data from similar carbazole structures.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The carbonyl carbon of the ethanone group will be the most downfield signal.

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O |

| ~142 | Ar-C |

| ~140 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~126 | Ar-CH |

| ~125 | Ar-C |

| ~123 | Ar-CH |

| ~121 | Ar-CH |

| ~120 | Ar-CH |

| ~118 | Ar-CH |

| ~112 | Ar-CH |

| ~110 | Ar-CH |

| ~26 | -C(O)CH₃ |

Note: These are predicted chemical shifts. Experimental verification is necessary for precise assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

For solid samples like this compound, ATR-FTIR is a convenient and widely used technique that requires minimal sample preparation.[9][10][11][12][13]

Figure 3: Workflow for ATR-FTIR Spectroscopy.

Causality in Experimental Choices:

-

ATR Crystal: The choice of ATR crystal (e.g., diamond, zinc selenide) depends on the sample's properties and the desired spectral range. Diamond is a popular choice due to its robustness and broad spectral range.

-

Background Spectrum: A background scan is essential to computationally remove the absorption signals from atmospheric carbon dioxide and water vapor, which would otherwise interfere with the sample spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Carbazole N-H |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1680 | C=O stretch | Ketone |

| ~1600, 1480, 1450 | C=C stretch | Aromatic ring |

| ~1360 | C-H bend | Methyl |

| ~1250 | C-N stretch | Carbazole C-N |

| ~810 | C-H bend | Aromatic (out-of-plane) |

| ~750 | C-Cl stretch | Aryl chloride |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that is well-suited for the analysis of relatively small, volatile organic molecules.[14][15][16][17][18]

Figure 4: Workflow for Electron Ionization Mass Spectrometry.

Causality in Experimental Choices:

-

High Vacuum: The entire process is carried out under a high vacuum to prevent ion-molecule collisions, which would interfere with the analysis.

-

70 eV Electron Beam: This is a standard energy for EI-MS because it provides sufficient energy to ionize and fragment most organic molecules, leading to reproducible and library-searchable mass spectra.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the molecular ion peak is also expected. Fragmentation patterns will likely involve the loss of the acetyl group and other characteristic cleavages of the carbazole ring.

| m/z | Ion |

| 243/245 | [M]⁺˙ (Molecular ion) |

| 228/230 | [M - CH₃]⁺ |

| 200/202 | [M - COCH₃]⁺ |

| 165 | [M - COCH₃ - Cl]⁺ |

Note: The relative intensities of the fragment ions depend on their stability and the specific conditions of the mass spectrometer.

Conclusion

References

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Edubirdie. (n.d.). FTIR-ATR | Study Guide. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

- Hofmann, A., & Pitterl, F. (2012). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and bioanalytical chemistry, 404(1), 5-30.

-

Veeprho. (n.d.). Carprofen Impurities and Related Compound. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Axios Research. (n.d.). Carprofen EP Impurity D. Retrieved from [Link]

-

Pharmace Research Laboratory. (n.d.). Carprofen EP Impurity D. Retrieved from [Link]

- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.

-

University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 30814, this compound. Retrieved from [Link]

- Metin, B. (2020). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Williams, T. D. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Bristol.

- Hong, M. (2001). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Journal of Magnetic Resonance, 150(1), 45-56.

Sources

- 1. Carprofen EP Impurity D - CAS - 92841-22-0 | Axios Research [axios-research.com]

- 2. pharmaceresearch.com [pharmaceresearch.com]

- 3. This compound | 92841-22-0 | IC20177 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. clearsynth.com [clearsynth.com]

- 6. veeprho.com [veeprho.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mt.com [mt.com]

- 12. utm.mx [utm.mx]

- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 14. bitesizebio.com [bitesizebio.com]

- 15. acdlabs.com [acdlabs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

Chemical and physical properties of 1-(6-Chloro-9H-carbazol-2-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Unveiling a Key Pharmaceutical Intermediate

1-(6-Chloro-9H-carbazol-2-yl)ethanone, a notable member of the carbazole family of heterocyclic aromatic compounds, holds significant interest within the pharmaceutical landscape. Primarily recognized as "Carprofen Impurity D," this molecule serves as a critical reference standard in the quality control and manufacturing of Carprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) in veterinary medicine [cite: 3, 6, 9]. The carbazole nucleus is a well-established pharmacophore, known for imparting a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, making its derivatives, including this ethanone-substituted variant, subjects of ongoing research interest [cite: 5].

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside detailed protocols for its characterization. The insights presented herein are tailored for professionals in drug development and scientific research, offering a foundational understanding of this important compound.

Chemical and Physical Properties: A Quantitative Overview

Precise characterization of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, the following table consolidates known and predicted data to provide a comprehensive profile.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Carprofen Impurity D, 2-Acetyl-6-chlorocarbazole | [1][2] |

| CAS Number | 92841-22-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₄H₁₀ClNO | [1][3][4][5][6][7] |

| Molecular Weight | 243.69 g/mol | [3][5][7] |

| Boiling Point | 453.1 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.357 g/cm³ (Predicted) | [3] |

| Refractive Index | 1.725 (Predicted) | [3] |

| Flash Point | 227.8 °C (Predicted) | [3] |

| pKa | 15.27 (Predicted) | [3] |

| SMILES | CC(=O)c1ccc2c(c1)[nH]c3cc(Cl)ccc23 | [2][5] |

| InChI | InChI=1S/C14H10ClNO/c1-8(17)9-2-4-11-12-7-10(15)3-5-13(12)16-14(11)6-9/h2-7,16H,1H3 | [2] |

Synthesis and Formation as a Carprofen Impurity

The presence of this compound as an impurity in Carprofen suggests its formation during the synthetic process of the active pharmaceutical ingredient (API). One plausible route for its formation involves the Friedel-Crafts acylation of 6-chloro-9H-carbazole. This reaction, typically employing an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, can lead to acylation at various positions on the carbazole ring. The 2-position is a potential site for this electrophilic substitution.

A generalized synthetic scheme is presented below:

Caption: Proposed synthetic pathway for this compound.

Analytical Characterization: A Methodological Approach

As a known impurity, the robust analytical characterization of this compound is paramount for ensuring the quality and safety of Carprofen. The following sections detail the standard analytical techniques employed for its identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of impurities in pharmaceutical products. A reverse-phase HPLC method would be suitable for the analysis of this compound.

Protocol for HPLC Analysis:

-

Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for separating aromatic compounds.

-

Mobile Phase: A gradient elution is often employed to achieve optimal separation. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol. The gradient would involve increasing the proportion of the organic solvent over time.

-

Flow Rate: A standard flow rate of 1.0 mL/min is generally used.

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., determined by UV-Vis spectroscopy, likely in the 254-300 nm range for a carbazole derivative) is appropriate.

-

Sample Preparation: A stock solution of the reference standard of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) and diluted to create working standards. The drug substance (Carprofen) should be dissolved in the same solvent.

-

Quantification: The concentration of the impurity in the drug substance can be determined by comparing the peak area of the impurity with the peak area of the corresponding reference standard.

Caption: A typical workflow for the HPLC analysis of pharmaceutical impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification, especially at low levels, LC-MS is the preferred method. It couples the separation power of HPLC with the high specificity of mass spectrometry.

Protocol for LC-MS Analysis:

-

LC Conditions: The HPLC conditions would be similar to those described above.

-

MS Detector: An electrospray ionization (ESI) source in positive ion mode is generally effective for nitrogen-containing aromatic compounds.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass determination, which aids in confirming the elemental composition. The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be performed on the parent ion to generate a characteristic fragmentation pattern, providing further structural confirmation.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra, the following data is based on computational predictions and analysis of similar carbazole structures.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the carbazole ring system, a singlet for the methyl protons of the ethanone group, and a broad singlet for the N-H proton of the carbazole. The aromatic region would likely exhibit a complex splitting pattern due to the substitution.

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum would show signals for the carbonyl carbon of the ethanone group (typically in the range of 190-200 ppm), the methyl carbon, and the aromatic carbons of the carbazole core. The number of distinct aromatic signals would depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy (Predicted):

Key characteristic absorption bands in the IR spectrum would include:

-

N-H stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the amine group in the carbazole ring.

-

C=O stretch: A strong absorption band around 1670-1690 cm⁻¹ from the ketone functional group.

-

C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Mass Spectrometry (Predicted):

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (243.69). A characteristic isotopic pattern for a molecule containing one chlorine atom (approximately a 3:1 ratio for the M⁺ and M+2 peaks) would be expected.

Conclusion and Future Perspectives

This compound is a compound of significant relevance in the pharmaceutical industry, primarily due to its role as a process-related impurity in the synthesis of Carprofen. A thorough understanding of its chemical and physical properties, as well as robust analytical methods for its detection and quantification, are essential for ensuring the quality and safety of the final drug product.

While experimental data for this specific molecule remains somewhat limited in the public domain, the information and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals. Further studies to experimentally determine its physicochemical properties and to fully elucidate its spectral characteristics would be of great value to the scientific community. The continued investigation of carbazole derivatives also holds promise for the discovery of new therapeutic agents.

References

-

Veeprho. (n.d.). Carprofen Impurities and Related Compound. Retrieved from [Link]

-

SynZeal. (n.d.). Carprofen Impurities. Retrieved from [Link]

- Kasim, M., et al. (2022). Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review. Chemistry & Biodiversity.

-

Pharmaffiliates. (n.d.). Carprofen-impurities. Retrieved from [Link]

-

Axios Research. (n.d.). Carprofen EP Impurity D. Retrieved from [Link]

-

Veeprho. (n.d.). Carprofen EP Impurity D | CAS 92841-22-0. Retrieved from [Link]

Sources

The Synthesis of Carbazole Derivatives: An In-Depth Technical Guide for Advancing Drug Discovery

Abstract

The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and rigid, planar structure make it an ideal pharmacophore for targeting a diverse range of biological targets, from enzymes to DNA. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key synthetic methodologies for accessing functionalized carbazole derivatives. Moving beyond a simple recitation of reactions, this guide delves into the causality behind experimental choices, offering field-proven insights to empower rational synthetic design and efficient execution. We will explore both classical and modern synthetic strategies, complete with detailed experimental protocols, comparative data, and mechanistic insights to facilitate the translation of these powerful methods into the modern drug discovery laboratory.

Introduction: The Enduring Significance of the Carbazole Moiety in Drug Development

The carbazole framework, a tricyclic aromatic system consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, is a cornerstone of therapeutic agent design.[1] Nature has long utilized this scaffold, with numerous carbazole alkaloids isolated from terrestrial plants and marine organisms exhibiting potent biological activities.[2] This has inspired medicinal chemists to develop a vast library of synthetic carbazole derivatives with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3]

Prominent examples of carbazole-based drugs underscore the clinical importance of this heterocyclic system. Carvedilol , a non-selective beta-blocker and alpha-1 blocker, is widely prescribed for the management of hypertension and congestive heart failure.[4][5] Its carbazole moiety is crucial for its antioxidant activity, which contributes to its cardioprotective effects.[6] In the realm of oncology, Ellipticine , a natural product isolated from the leaves of Ochrosia elliptica, and its derivatives have been extensively studied for their potent anticancer activity, which is primarily attributed to their ability to intercalate into DNA and inhibit topoisomerase II.[7][8] The successful development of these and other carbazole-containing drugs continues to fuel the demand for efficient and versatile synthetic routes to this important class of compounds.

This guide will provide a detailed exploration of the most robust and widely employed methods for the synthesis of carbazole derivatives, with a focus on practical application and the underlying principles that govern each transformation.

Classical Approaches to Carbazole Synthesis: Time-Tested and Foundational Methodologies

While modern catalytic methods have revolutionized organic synthesis, classical named reactions for carbazole construction remain relevant and, in some cases, are the most practical choice for specific synthetic targets. These methods often utilize readily available starting materials and do not require specialized catalysts, making them accessible and cost-effective.

The Borsche–Drechsel Cyclization

The Borsche–Drechsel cyclization is a powerful method for the synthesis of tetrahydrocarbazoles, which can be subsequently aromatized to the corresponding carbazoles.[9] This reaction involves the acid-catalyzed cyclization of an arylhydrazone derived from a cyclohexanone derivative.[9][10] The mechanism is analogous to the Fischer indole synthesis and proceeds through a[11][11]-sigmatropic rearrangement.[9]

The choice of acid catalyst is critical in the Borsche–Drechsel cyclization. Strong protic acids, such as sulfuric acid or hydrochloric acid, are typically employed to facilitate the protonation of the hydrazone and initiate the key sigmatropic rearrangement. The reaction temperature is also a crucial parameter, with elevated temperatures often required to overcome the activation energy of the rearrangement. The subsequent dehydrogenation of the tetrahydrocarbazole intermediate to the fully aromatic carbazole is typically achieved using an oxidizing agent such as palladium on carbon (Pd/C) at high temperatures or, under milder conditions, with reagents like chloranil or manganese dioxide.

Figure 1: Borsche–Drechsel Cyclization Workflow.

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenylphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as glacial acetic acid. Heat the solution to reflux.

-

Step 2: Addition of Cyclohexanone. To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over 30 minutes. Continue heating at reflux for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 3: Work-up and Isolation. After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate.

-

Step 4: Purification. Collect the solid by vacuum filtration. The crude product can be purified by recrystallization from methanol or ethanol to afford 6-phenyl-2,3,4,9-tetrahydro-1H-carbazole as a solid.[10] For higher purity, column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system can be employed.

The Graebe–Ullmann Synthesis

The Graebe–Ullmann synthesis is a classical method for preparing carbazoles from 1-aryl-1,2,3-benzotriazoles through thermal or photochemical decomposition.[12] This reaction proceeds via the extrusion of nitrogen gas to form a diradical intermediate that subsequently cyclizes.[12]

The key step in the Graebe–Ullmann synthesis is the generation of the 1-aryl-1,2,3-benzotriazole intermediate. This is typically achieved through the diazotization of an N-aryl-ortho-phenylenediamine. The choice of diazotizing agent (e.g., sodium nitrite in acidic media) and careful temperature control (typically 0-5 °C) are crucial for the efficient formation of the benzotriazole. The subsequent cyclization is often performed at high temperatures, which can limit the functional group tolerance of the reaction. However, photochemical methods can sometimes be employed under milder conditions.

-

Step 1: Synthesis of the Precursor N-(naphthalen-1-yl)benzene-1,2-diamine. In an oven-dried Schlenk flask, combine palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq). Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous toluene, followed by 1-bromonaphthalene (1.0 eq) and o-phenylenediamine (1.2 eq). Heat the reaction mixture at 100-110 °C for 12-24 hours. After completion, cool the mixture, quench with water, and extract with ethyl acetate. Purify the crude product by column chromatography.

-

Step 2: Diazotization to form 1-(naphthalen-1-yl)-1H-benzo[d][11][12][13]triazole. Dissolve the synthesized diamine (1.0 eq) in a mixture of acetic acid and water. Cool the solution to 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at 0-5 °C. Collect the precipitated product by vacuum filtration.

-

Step 3: Thermolysis and Cyclization. The isolated benzotriazole is subjected to high temperatures, typically in a high-boiling solvent or neat, to induce the extrusion of nitrogen and subsequent cyclization to 1H-benzo[a]carbazole. The crude product is then purified by column chromatography or recrystallization.

Modern Synthetic Strategies: Transition-Metal Catalysis

The advent of transition-metal catalysis has profoundly impacted the synthesis of carbazole derivatives, offering milder reaction conditions, broader functional group tolerance, and greater control over regioselectivity compared to classical methods. Palladium- and copper-catalyzed cross-coupling reactions are at the forefront of these modern approaches.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has emerged as a particularly powerful tool for the construction of the carbazole skeleton. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are two of the most widely employed methods.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds and has been adapted for the synthesis of carbazoles, typically through a two-step sequence involving an initial C-C bond formation followed by a C-N bond-forming cyclization.[3][14] A common strategy involves the coupling of an aryl boronic acid with an ortho-haloaniline derivative to generate a 2-aminobiphenyl intermediate, which is then cyclized to the carbazole.

Figure 2: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.

-

Step 1: Reaction Setup. To a dry Schlenk flask, add carbazole (1.0 mmol), 4-fluorophenylboronic acid (1.5 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

-

Step 2: Inert Atmosphere. Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Step 3: Solvent Addition and Reaction. Add anhydrous toluene (10 mL) via syringe. Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction's progress by TLC.

-

Step 4: Work-up. Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

-

Step 5: Extraction and Purification. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 9-(4-fluorophenyl)-9H-carbazole as a white solid.[15]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[16][17] It is particularly well-suited for the intramolecular cyclization of 2-amino-2'-halobiphenyls or related substrates to form the carbazole ring system.[18] The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands generally providing the best results.

Figure 3: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

-

Step 1: Substrate Preparation. Synthesize the requisite 2-amino-2'-halobiphenyl precursor via a Suzuki-Miyaura coupling or other suitable method.

-

Step 2: Reaction Setup. In a glovebox, charge a vial with the 2-amino-2'-halobiphenyl substrate (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)2, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K3PO4, 2.0 eq).

-

Step 3: Solvent Addition and Reaction. Add an anhydrous solvent (e.g., toluene or dioxane). Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 12-24 hours.

-

Step 4: Work-up and Purification. After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel. Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[13] While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that utilize catalytic amounts of copper salts in the presence of ligands, allowing for milder and more efficient transformations.[19] This reaction is particularly useful for the N-arylation of carbazole with aryl halides.

-

Step 1: Reaction Setup. In a reaction vessel, combine carbazole (1.0 eq), the aryl halide (1.2 eq), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline or L-proline, 20 mol%), and a base (e.g., K2CO3, 2.0 eq).

-

Step 2: Solvent Addition and Reaction. Add a high-boiling polar solvent such as DMF or NMP. Heat the reaction mixture to 110-150 °C and stir for 24 hours.

-

Step 3: Work-up. Cool the reaction to room temperature and dilute with an organic solvent and water.

-

Step 4: Extraction and Purification. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

C-H Activation/Amination Strategies

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex molecules.[20] In the context of carbazole synthesis, intramolecular C-H amination of 2-aminobiphenyls or related substrates provides a direct route to the carbazole core without the need for pre-functionalized starting materials.[21][22] Palladium and iridium catalysts have been shown to be particularly effective for these transformations.[8][22]

Figure 4: Generalized Pathway for Transition-Metal Catalyzed Intramolecular C-H Amination.

-

Step 1: Reaction Setup. In a sealed tube, combine the 2-aminobiphenyl substrate (1.0 eq), an iridium catalyst (e.g., [Ir(cod)Cl]2, 2.5 mol%), a copper co-catalyst (e.g., Cu(OAc)2, 20 mol%), and a base (e.g., K2CO3, 2.0 eq).

-

Step 2: Solvent Addition and Reaction. Add a suitable solvent (e.g., 1,2-dichloroethane). Seal the tube and heat the reaction mixture at 120 °C for 24 hours under an air atmosphere.

-

Step 3: Work-up and Purification. After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a particular carbazole target depends on several factors, including the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability. The following table provides a comparative overview of the key synthetic methods discussed.

| Method | Key Features | Advantages | Disadvantages | Typical Yields |

| Borsche–Drechsel Cyclization | Acid-catalyzed cyclization of arylhydrazones. | Readily available starting materials, good for tetrahydrocarbazoles. | Harsh conditions (strong acid, high temp.), limited functional group tolerance. | Moderate to Good |

| Graebe–Ullmann Synthesis | Thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles. | Access to diverse carbazole structures. | Often requires high temperatures, potential for side reactions. | Moderate to Good |

| Suzuki-Miyaura Coupling | Pd-catalyzed coupling of aryl boronic acids and aryl halides. | Mild conditions, excellent functional group tolerance, high yields. | Requires synthesis of boronic acid derivatives. | Good to Excellent |

| Buchwald-Hartwig Amination | Pd-catalyzed intramolecular C-N bond formation. | High efficiency for cyclization, good functional group tolerance. | Requires specific, often expensive, phosphine ligands. | Good to Excellent |

| Ullmann Condensation | Cu-catalyzed N-arylation. | Cost-effective catalyst, good for N-arylation of carbazole. | Can require high temperatures, sometimes stoichiometric copper. | Moderate to Good |

| C-H Activation/Amination | Direct formation of C-N bond via C-H functionalization. | High atom economy, avoids pre-functionalization. | Catalyst development is ongoing, substrate scope can be limited. | Moderate to Good |

Conclusion and Future Outlook

The synthesis of carbazole derivatives continues to be an active and evolving field of research, driven by the significant therapeutic potential of this versatile scaffold. While classical methods such as the Borsche-Drechsel and Graebe-Ullmann reactions provide foundational routes to the carbazole core, modern transition-metal catalyzed methodologies, including the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and C-H activation strategies, have opened up new avenues for the efficient and selective synthesis of highly functionalized carbazole derivatives under milder conditions.

The future of carbazole synthesis will likely focus on the development of even more efficient, sustainable, and atom-economical methods. The continued exploration of new catalytic systems, particularly those based on earth-abundant metals, will be a key area of research. Furthermore, the application of novel synthetic technologies, such as photoredox catalysis and flow chemistry, holds great promise for the development of greener and more scalable routes to these important molecules. As our understanding of the biological targets of carbazole derivatives deepens, the demand for innovative synthetic strategies to access novel analogues for structure-activity relationship studies will undoubtedly continue to grow, ensuring that the synthesis of carbazoles remains a vibrant and impactful area of chemical research for years to come.

References

-

Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. (2024). Eur J Med Chem. Retrieved from [Link]

-

Sponer, G., Strein, K., Müller-Beckmann, B., & Bartsch, W. (1987). Pharmacological profile of carvedilol, a compound with beta-blocking and vasodilating properties. J Cardiovasc Pharmacol. Retrieved from [Link]

-

Ferlin, M. G., Gonder, S., Marzano, C., Baccichetti, F., Simonato, M., & Chilin, A. (2009). DNA binding ellipticine analogues: synthesis, biological evaluation, and structure-activity relationships. ChemMedChem. Retrieved from [Link]

-

Takamatsu, K., Hirano, K., Satoh, T., & Miura, M. (2014). Synthesis of Carbazoles by Copper-Catalyzed Intramolecular C–H/N–H Coupling. Org Lett. Retrieved from [Link]

-

Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles. (n.d.). RSC Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Ellipticine. Retrieved from [Link]

-

Synthesis of Natural Carbazole Alkaloids: An Update. (n.d.). ResearchGate. Retrieved from [Link]

-

A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (n.d.). ResearchGate. Retrieved from [Link]

-

Isolation and Synthesis of Biologically Active Carbazole Alkaloids. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis and evaluation of novel ellipticines as potential anti-cancer agents. (n.d.). RSC Publishing. Retrieved from [Link]

-

Harbin Institute of Technology. (n.d.). Palladium(ii)-catalyzed intramolecular C-H amination to carbazole: the crucial role of cyclic diacyl peroxides. Retrieved from [Link]

-

Pd-Catalyzed Intramolecular Oxidative C–H Amination: Synthesis of Carbazoles. (n.d.). ACS Publications. Retrieved from [Link]

-

Direct Synthesis of N-H Carbazoles via Iridium(III)-Catalyzed Intramolecular C-H Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sponer, G., Bartsch, W., Strein, K., Müller-Beckmann, B., & Böhm, E. (1990). Pharmacodynamic profile of carvedilol. Eur J Clin Pharmacol. Retrieved from [Link]

-

Black, C. G., Cawrse, M. A., Chalmers, D. K., Clayton, J. R., Crosby, I. T., & Savage, G. P. (2019). Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells. Molecules. Retrieved from [Link]

-

Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Wang, L., Zhang, P., Zhang, Y., Yuan, A., & Lu, T. (2020). Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents. Eur J Med Chem. Retrieved from [Link]

-

Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations. (n.d.). PMC - NIH. Retrieved from [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved from [Link]

-

Visible-light-promoted intramolecular C–H amination in aqueous solution: synthesis of carbazoles. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis and evaluation of novel ellipticines as potential anti-cancer agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Nichols, A. J., Sulpizio, A. C., Hieble, J. P., Ruffolo, R. R. Jr. (1990). The pharmacology of carvedilol. Eur J Clin Pharmacol. Retrieved from [Link]

-

Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive cyclization. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (n.d.). ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (n.d.). PMC - NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Carvedilol. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

-

Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Scope and yields of the carbazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Borsche–Drechsel cyclization. Retrieved from [Link]

-

CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. (n.d.). ACS Publications. Retrieved from [Link]

-

Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. (n.d.). NIH. Retrieved from [Link]

-

Synthesis of carbazoles and derivatives from allenes. (n.d.). Arkivoc. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. [Link]

-

Buchwald–Hartwig coupling of carbazoles in air. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The pharmacology of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carvedilol - Wikipedia [en.wikipedia.org]

- 5. Pharmacological profile of carvedilol, a compound with beta-blocking and vasodilating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic profile of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of novel ellipticines as potential anti-cancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Pharmacological Profile of Carvedilol as a β-Blocking Agent with Vasodilating and Hypotensive Properties | Semantic Scholar [semanticscholar.org]

- 15. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Direct Synthesis of N-H Carbazoles via Iridium(III)-Catalyzed Intramolecular C-H Amination [organic-chemistry.org]

Starting materials for the synthesis of 1-(6-Chloro-9H-carbazol-2-YL)ethanone

An In-Depth Technical Guide to the Synthesis of 1-(6-Chloro-9H-carbazol-2-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key intermediate in pharmaceutical research and a known impurity of Carprofen.[1][2] The document emphasizes a logical, field-proven synthetic strategy, beginning with commercially available starting materials and proceeding through the construction of the core carbazole heterocycle to the final functionalization. Each experimental choice is rationalized based on established chemical principles, and detailed protocols are provided. This guide is intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important compound.

Introduction and Strategic Overview

This compound is a vital building block in medicinal chemistry, primarily recognized for its role as a precursor in the synthesis of various bioactive molecules. Its structural core, the carbazole ring system, is a prevalent motif in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[3][4]

The most logical and efficient synthetic approach to this compound involves a two-stage process:

-

Stage 1: Synthesis of the Core Heterocycle: Construction of the 6-chloro-9H-carbazole scaffold.

-

Stage 2: Electrophilic Aromatic Substitution: Introduction of the acetyl group onto the carbazole ring via a Friedel-Crafts acylation reaction.

This guide will dissect each stage, providing both the theoretical underpinnings and practical, step-by-step methodologies.

Stage 1: Synthesis of the 6-Chloro-9H-carbazole Core

The cornerstone of this synthesis is the robust construction of the 6-chloro-9H-carbazole intermediate. A highly effective and convergent approach involves the initial formation of a substituted biphenyl derivative, followed by an intramolecular cyclization to form the tricyclic carbazole system.

Recommended Starting Materials for Biphenyl Synthesis

The synthesis of the biphenyl backbone is efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is favored for its mild conditions, high tolerance of functional groups, and commercial availability of the requisite starting materials.[5]

| Starting Material | Role | Rationale for Selection |

| o-Chloronitrobenzene | Aryl Halide Partner | Provides one of the phenyl rings with the necessary nitrogen atom for carbazole formation and a strategically placed chloro group. |

| p-Chlorophenylboronic Acid | Boronic Acid Partner | Introduces the second phenyl ring bearing the chloro substituent that will ultimately reside at the 6-position of the carbazole. |

| Palladium Catalyst (e.g., Pd/C) | Catalyst | Facilitates the carbon-carbon bond formation between the two aryl partners.[5] |

| Weak Base (e.g., K2CO3) | Base | Activates the boronic acid and facilitates the catalytic cycle.[5] |

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Synthesis of 4'-Chloro-2-nitrobiphenyl

-

To a three-necked flask, add o-chloronitrobenzene, p-chlorophenylboronic acid, potassium carbonate (salt of wormwood), and a palladium on carbon (Pd/C) catalyst.[5]

-

Add a suitable solvent system, such as a mixture of dimethylacetamide (DMAC) and water.[5]

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 130-150°C for 12-16 hours.[5]

-

Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

-

Filter the mixture to recover the catalyst.

-

Extract the product into an organic solvent like dichloromethane and wash with water.

-

Evaporate the organic solvent to yield the crude 4'-chloro-2-nitrobiphenyl, which can be purified by recrystallization from a solvent such as petroleum ether.[5]

Formation of the Carbazole Ring: The Graebe-Ullmann Reaction

The Graebe-Ullmann synthesis is a classic and effective method for the formation of carbazoles from 1-arylbenzotriazoles.[6][7] This process involves the thermal decomposition of the triazole, leading to the extrusion of nitrogen gas and subsequent cyclization.[8]

Step 2.3.1: Reduction of the Nitro Group

Prior to cyclization, the nitro group of 4'-chloro-2-nitrobiphenyl must be reduced to an amine.

Reaction: Synthesis of 4'-Chloro-2-aminobiphenyl

-

Dissolve the 4'-chloro-2-nitrobiphenyl in a polar solvent.

-

Add a reducing agent such as iron powder or zinc powder.[5]

-

Heat the reaction mixture to facilitate the reduction.

-

Upon completion, the resulting 4'-chloro-2-aminobiphenyl can be isolated and purified. This compound serves as a crucial intermediate.[9]

Step 2.3.2: Diazotization and Cyclization

Reaction: Synthesis of 6-Chloro-9H-carbazole

-

The 4'-chloro-2-aminobiphenyl is first converted to a diazonium salt. This is typically achieved by treating it with sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5°C).[10][11]

-

The resulting 1-arylbenzotriazole intermediate is then subjected to thermal decomposition. This can be done by heating the intermediate in a high-boiling point solvent or in the presence of a reagent like polyphosphoric acid (PPA), which can promote cyclization at lower temperatures.[6]

-

The reaction proceeds with the loss of nitrogen gas, leading to the formation of the 6-chloro-9H-carbazole.[7]

-

The product can then be purified by standard techniques such as column chromatography or recrystallization.

Caption: Synthetic workflow for 6-chloro-9H-carbazole.

Stage 2: Friedel-Crafts Acylation

With the 6-chloro-9H-carbazole core in hand, the final step is the introduction of the acetyl group at the 2-position. The Friedel-Crafts acylation is the premier reaction for this transformation, involving an electrophilic aromatic substitution mechanism.[12]

Reagents for Acylation

| Reagent | Role | Rationale for Selection |

| 6-Chloro-9H-carbazole | Substrate | The electron-rich aromatic core to be acylated. |

| Acetyl Chloride (or Acetic Anhydride) | Acylating Agent | Provides the electrophilic acylium ion precursor.[13] |

| Aluminum Chloride (AlCl3) | Lewis Acid Catalyst | Activates the acylating agent to form the highly reactive acylium ion.[13] |

| Dichloromethane (CH2Cl2) | Solvent | An inert solvent suitable for Friedel-Crafts reactions. |

Experimental Protocol: Friedel-Crafts Acylation

Reaction: Synthesis of this compound

-

In a three-necked flask under an inert atmosphere, suspend 6-chloro-9H-carbazole and anhydrous aluminum chloride in dichloromethane.[14]

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add acetyl chloride dropwise to the cooled suspension.

-

After the addition is complete, allow the reaction to stir and gradually warm to room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of ice water to quench the reaction and decompose the aluminum chloride complex.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the this compound by column chromatography or recrystallization.

Caption: Final acylation step to yield the target product.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established and robust chemical transformations. By employing a Suzuki-Miyaura coupling to construct the biphenyl precursor, followed by a Graebe-Ullmann reaction for carbazole formation and a final Friedel-Crafts acylation, researchers can reliably access this valuable intermediate. The protocols outlined in this guide, supported by the referenced literature, provide a solid foundation for the successful synthesis and purification of the target compound.

References

-

Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. National Center for Biotechnology Information. [Link]

-

Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9 H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. PubMed. [Link]

-

(PDF) Design, Synthesis and In Vitro Characterization of Novel Antimicrobial Agents Based on 6-Chloro-9H-carbazol Derivatives and 1,3,4-Oxadiazole Scaffolds. ResearchGate. [Link]

-

(PDF) Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. ResearchGate. [Link]

-

GRAEBE ULLMAN SYNTHESIS#PREPARATION AND PROPERTIES OF CARBAZOLE... YouTube. [Link]

-

The Graebe–Ullmann Carbazole‐Carboline Synthesis | Request PDF. ResearchGate. [Link]

-

Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid. Patsnap. [Link]

- Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis.

-

Graebe-Ullmann Carbazole Synthesis Mechanism | Organic Chemistry. YouTube. [Link]

-

Synthesis of carbazole via Graebe‐Ullmann reaction. ResearchGate. [Link]

- 3,6-dichloro-9-(2-(4-methylpiperazine-1-yl)ethyl)-9H-carbazole and preparation method thereof.

- Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.

-

In Vitro Activity of Synthesized 6-Chloro-2-methyl-1H-carbazole- 1, 4(9H)-dione against Methicillin-Resistant Staphylococcus aureus. Semantic Scholar. [Link]

-

Preparation method of Boscalid. Patsnap. [Link]

-

Friedel-Crafts acylation. YouTube. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl). ResearchGate. [Link]

-

Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole | Request PDF. ResearchGate. [Link]

-

Site-selective Aerobic C–H Mono-Acylation of Carbazoles by a Sustainable Palladium Catalysis. National Center for Biotechnology Information. [Link]

-

Synthesis and evaluation of biological activity of some novel carbazole derivatives. ResearchGate. [Link]

Sources

- 1. This compound | 92841-22-0 | IC20177 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. biomedres.us [biomedres.us]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Google Patents [patents.google.com]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. rsc.org [rsc.org]

The Unveiling of a Privileged Scaffold: A Technical History of Carbazole Alkaloids

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: From Coal Tar to Therapeutic Promise

The journey of carbazole alkaloids is a compelling narrative of chemical discovery, beginning with the isolation of the parent carbazole scaffold from coal tar in 1872 by Carl Graebe and Carl Glaser.[1][2] For nearly a century, this tricyclic aromatic heterocycle, composed of a central pyrrole ring fused with two benzene rings, remained largely a chemical curiosity.[3][4] The paradigm shifted dramatically in 1965 with the isolation of murrayanine from the curry tree (Murraya koenigii).[1][5] This discovery marked the genesis of the carbazole alkaloids as a significant class of natural products, igniting decades of research into their diverse structures and profound biological activities.[6]

This technical guide provides a comprehensive exploration of the discovery and history of carbazole alkaloids. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the key milestones, from early isolation and structural elucidation to the development of synthetic methodologies and the dawning of biosynthetic comprehension.

The Dawn of an Era: The First Natural Carbazole Alkaloid

The story of naturally occurring carbazole alkaloids begins with Murraya koenigii, a plant deeply rooted in traditional Indian medicine and cuisine.[7] In 1965, Chakraborty and his team reported the isolation of murrayanine, the first identified carbazole alkaloid, from this plant.[1][5] This seminal work not only introduced a new class of alkaloids but also hinted at their therapeutic potential, as murrayanine exhibited antibiotic properties.[1]

The initial structural elucidation of these early carbazoles relied on classical chemical degradation methods and spectroscopic techniques of the time, such as ultraviolet (UV) and infrared (IR) spectroscopy. As analytical technologies advanced, particularly with the advent of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the pace of discovery and structural confirmation accelerated significantly.[8] These powerful tools allowed for the precise determination of substitution patterns and complex side chains, revealing the vast structural diversity within the carbazole alkaloid family.[9]

A Proliferation of Structures: The Rutaceae Family as a Chemical Reservoir

Following the discovery of murrayanine, the plant family Rutaceae, particularly the genera Murraya, Glycosmis, and Clausena, emerged as a prolific source of carbazole alkaloids.[1][4] This botanical treasure trove has yielded a remarkable array of over 230 distinct carbazole alkaloids to date.[10] These compounds exhibit a wide range of structural complexities, from simple substituted carbazole cores to intricate pyranocarbazoles and dimeric structures.[11]

Table 1: Key Early Carbazole Alkaloids and Their Sources

| Alkaloid | Year of Report | Source Organism | Key Structural Feature |

| Murrayanine | 1965 | Murraya koenigii | 1-methoxy-3-formylcarbazole |

| Mahanimbine | 1960s | Murraya koenigii | Pyranocarbazole |

| Girinimbine | 1960s | Murraya koenigii | Pyranocarbazole |

| Mukonine | 1982 | Murraya koenigii | 1-methoxy-3-carbomethoxycarbazole |

| Heptaphylline | 1970s | Clausena heptaphylla | Simple substituted carbazole |

The structural diversity of carbazole alkaloids is a testament to the intricate biosynthetic machinery within these plants. It is hypothesized that 3-methylcarbazole serves as a key precursor for the majority of carbazole alkaloids found in higher plants.[1][12] Subsequent enzymatic modifications, such as hydroxylation, prenylation, and geranylation, lead to the vast array of observed structures.[12]

The Chemist's Contribution: Landmark Syntheses and Methodologies

The intriguing structures and promising biological activities of carbazole alkaloids spurred significant interest within the synthetic chemistry community. Early synthetic efforts focused on confirming the structures of newly isolated natural products and providing access to larger quantities for biological evaluation.

Several classical methods have been instrumental in the synthesis of the carbazole core, including:

-

Borsche–Drechsel cyclization: This method involves the acid-catalyzed cyclization of arylhydrazones of cyclohexanones to form tetrahydrocarbazoles, which can then be aromatized to carbazoles.[2]

-

Bucherer carbazole synthesis: This reaction utilizes a naphthol and an aryl hydrazine to construct the carbazole skeleton.[2]

-

Graebe–Ullmann reaction: This synthesis involves the diazotization of an N-phenyl-1,2-diaminobenzene, which cyclizes upon heating to form the carbazole ring system.[2]

More contemporary approaches have leveraged the power of transition metal catalysis to achieve more efficient and versatile syntheses. The palladium-catalyzed oxidative cyclization of diarylamines, for instance, has become a widely used and robust method for constructing the carbazole core.[12] These advancements have not only facilitated the total synthesis of numerous complex carbazole alkaloids but have also enabled the creation of novel analogs with potentially enhanced therapeutic properties.[3][7]

Unraveling Nature's Blueprint: The Biosynthesis of Carbazole Alkaloids

While the structural diversity of carbazole alkaloids has been appreciated for decades, a deep understanding of their biosynthesis is a more recent development. Tracer experiments have indicated that in bacteria, the carbazole skeleton is derived from tryptophan, pyruvate, and two acetate molecules.[5]

A significant breakthrough came with the identification of the gene cluster responsible for the biosynthesis of carquinostatin A in Streptomyces exfoliatus.[13] This research elucidated a novel enzymatic cascade involving a decarboxylative condensation and an unprecedented oxidative cyclization to form the carbazole skeleton.[13] These findings provide a fascinating glimpse into the enzymatic logic that underpins the construction of this important heterocyclic system. In higher plants, it's believed that the shikimate pathway is the origin of phyto-carbazole alkaloids.[14]

From Bench to Bedside: The Expanding Biological and Pharmacological Significance

The initial discovery of the antibiotic properties of murrayanine was just the beginning.[6] Subsequent research has unveiled a broad spectrum of biological activities associated with carbazole alkaloids, making them a compelling area of focus for drug discovery and development.[15] These activities include:

-

Anticancer: Many carbazole alkaloids exhibit potent cytotoxic effects against various cancer cell lines.[16][17] Their mechanisms of action are diverse and can involve apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[16][18]

-

Anti-inflammatory: Several carbazole derivatives have demonstrated significant anti-inflammatory properties.[15][19]

-

Antimicrobial: The antimicrobial activity of carbazole alkaloids extends beyond bacteria to include fungi and viruses.[15][19]

-

Neuroprotective: Certain carbazoles have shown promise in protecting neuronal cells from damage, suggesting potential applications in the treatment of neurodegenerative diseases.[6][20]

-

Antioxidant: The aromatic nature of the carbazole nucleus endows many of these compounds with potent antioxidant properties.[15]

The diverse and potent biological activities of carbazole alkaloids have established them as a "privileged scaffold" in medicinal chemistry.[6] This designation reflects their ability to interact with a wide range of biological targets, making them a rich source of lead compounds for the development of new therapeutics.

Experimental Protocols: A Glimpse into the Discovery Process

To provide a practical understanding of the research involved in this field, the following sections detail representative experimental protocols for the isolation and characterization of carbazole alkaloids.

Protocol 1: Extraction and Isolation of Carbazole Alkaloids from Murraya koenigii

This protocol provides a generalized workflow for the extraction and isolation of carbazole alkaloids from the leaves of Murraya koenigii.

Step 1: Plant Material Collection and Preparation

-

Collect fresh, healthy leaves of Murraya koenigii.

-

Wash the leaves thoroughly with distilled water to remove any dirt or debris.

-

Air-dry the leaves in the shade for several days until they are brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

Step 2: Solvent Extraction

-

Macerate the powdered leaf material in a suitable organic solvent, such as petroleum ether or a mixture of chloroform and methanol, at room temperature for 24-48 hours.[8][11]

-

Filter the extract to remove the plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Step 3: Chromatographic Separation

-

Subject the crude extract to column chromatography over silica gel.[11]

-